molecular formula C13H11IO B15061707 1,1'-Biphenyl, 2-iodo-2'-methoxy-

1,1'-Biphenyl, 2-iodo-2'-methoxy-

Cat. No.: B15061707
M. Wt: 310.13 g/mol
InChI Key: FIUYWQJUCSXGLR-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2-iodo-2’-methoxy- is an organic compound with the molecular formula C13H11IO It is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl structure is replaced by an iodine atom and another by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2-iodo-2’-methoxy- can be synthesized through several methods. One common approach involves the iodination of 2’-methoxybiphenyl using iodine and a suitable oxidizing agent. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2-iodo-2’-methoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 2-iodo-2’-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1’-Biphenyl, 2-iodo-2’-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2-iodo-2’-methoxy- depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The iodine and methoxy groups play crucial roles in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: 1,1’-Biphenyl, 2-iodo-2’-methoxy- is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties. This combination allows it to participate in a wider range of reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C13H11IO

Molecular Weight

310.13 g/mol

IUPAC Name

1-iodo-2-(2-methoxyphenyl)benzene

InChI

InChI=1S/C13H11IO/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,1H3

InChI Key

FIUYWQJUCSXGLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2I

Origin of Product

United States

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